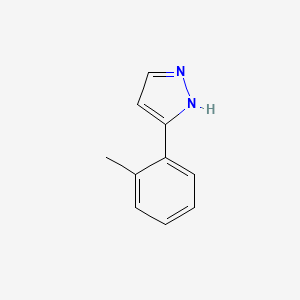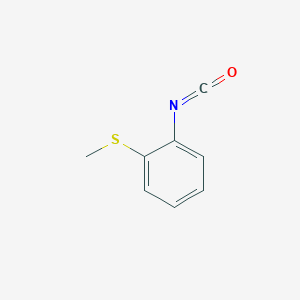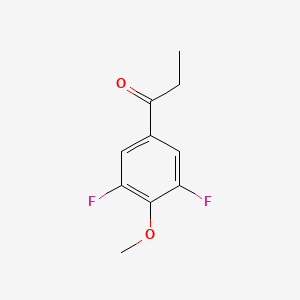
5-Chloro-2-methyl-3-nitroaniline
Vue d'ensemble
Description
5-Chloro-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5th position, a methyl group at the 2nd position, and a nitro group at the 3rd position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mécanisme D'action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-donating and electron-accepting groups .
Mode of Action
Nitroanilines are known to undergo nucleophilic aromatic substitution reactions . The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to attack by nucleophiles .
Biochemical Pathways
Nitroanilines can be involved in various chemical reactions, such as nitration of arenes and reduction of nitroarenes .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.28 (iLOGP) and 2.06 (XLOGP3) .
Result of Action
Nitroanilines can cause various effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-methyl-3-nitroaniline. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action can be influenced by the pH and temperature of its environment .
Analyse Biochimique
Biochemical Properties
5-Chloro-2-methyl-3-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nitro group in this compound can undergo reduction to form reactive intermediates, which can then interact with nucleophilic sites on proteins and DNA, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the interaction of this compound with cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on physiological functions. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates during the metabolism of this compound, which can cause oxidative damage to cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes reduction of the nitro group to form reactive intermediates, which can then participate in further metabolic reactions. These intermediates can interact with various cofactors and enzymes, leading to changes in metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its lipophilicity and the presence of specific binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles. The presence of this compound in these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-3-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-methyl-5-chloroaniline, undergoes nitration using a mixture of nitric acid and sulfuric acid.
Amination: Another method involves the nitration of m-dichlorobenzene followed by amination.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact. For instance, using nitrogen dioxide as a nitrating agent instead of traditional mixed acids can reduce waste and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and catalysts like Pd/C.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.
Major Products
Reduction: The major product is 5-chloro-2-methyl-3-aminoaniline.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
5-Chloro-2-methyl-3-nitroaniline has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-nitroaniline: Similar structure but lacks the methyl group.
2-Methyl-3-nitroaniline: Similar structure but lacks the chlorine atom.
5-Chloro-2-nitroaniline: Similar structure but lacks the methyl group.
Uniqueness
5-Chloro-2-methyl-3-nitroaniline is unique due to the combined presence of the chlorine, methyl, and nitro groups, which confer distinct reactivity and properties compared to its analogs. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds.
Propriétés
IUPAC Name |
5-chloro-2-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNZWHWSZUQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372769 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219312-44-4 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


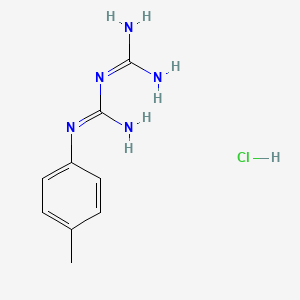
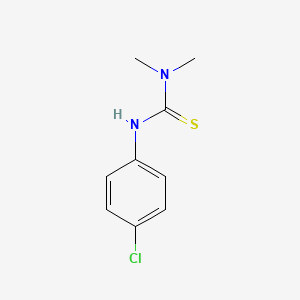

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)

